molecular formula C11H7Cl2NO3 B13685840 2-(2,5-Dichlorophenyl)-5-methyloxazole-4-carboxylic Acid

2-(2,5-Dichlorophenyl)-5-methyloxazole-4-carboxylic Acid

Cat. No.: B13685840
M. Wt: 272.08 g/mol
InChI Key: JWNZCCPPPAYSDR-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)-5-methyloxazole-4-carboxylic Acid is an organic compound that belongs to the class of oxazole carboxylic acids This compound is characterized by the presence of a dichlorophenyl group attached to an oxazole ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)-5-methyloxazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dichlorobenzoyl chloride with 2-amino-2-methylpropanenitrile in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)-5-methyloxazole-4-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-(2,5-Dichlorophenyl)-5-methyloxazole-4-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)-5-methyloxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-5-methyloxazole-4-carboxylic Acid
  • 2-(2,5-Dichlorophenyl)-4-methyloxazole-5-carboxylic Acid
  • 2-(3,5-Dichlorophenyl)-5-methyloxazole-4-carboxylic Acid

Uniqueness

2-(2,5-Dichlorophenyl)-5-methyloxazole-4-carboxylic Acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H7Cl2NO3

Molecular Weight

272.08 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H7Cl2NO3/c1-5-9(11(15)16)14-10(17-5)7-4-6(12)2-3-8(7)13/h2-4H,1H3,(H,15,16)

InChI Key

JWNZCCPPPAYSDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=CC(=C2)Cl)Cl)C(=O)O

Origin of Product

United States

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